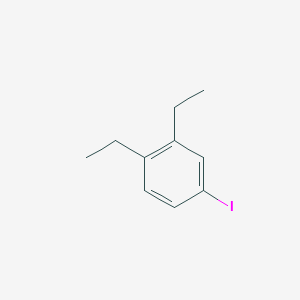

1,2-Diethyl-4-iodobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13I |

|---|---|

Molecular Weight |

260.11 g/mol |

IUPAC Name |

1,2-diethyl-4-iodobenzene |

InChI |

InChI=1S/C10H13I/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

PPXBQWZGMGAFGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)I)CC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1,2-Diethyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route for 1,2-Diethyl-4-iodobenzene, a substituted aromatic halide. The methodology presented is based on established principles of electrophilic aromatic substitution, specifically the direct iodination of an activated aromatic ring.

Introduction and Reaction Principle

The synthesis of 1,2-Diethyl-4-iodobenzene is achieved through the direct electrophilic iodination of 1,2-diethylbenzene. The two ethyl groups on the benzene ring are activating and ortho, para-directing. Due to steric hindrance from the adjacent ethyl groups, the incoming electrophile preferentially substitutes at the less hindered para position (C4).

The reaction employs molecular iodine in the presence of an oxidizing agent, such as nitric acid, in an acetic acid solvent system. The oxidizing agent is crucial as molecular iodine itself is not sufficiently electrophilic to react with the aromatic ring[1][2][3]. The in-situ generation of a more potent iodinating species, likely a protonated iodine nitrate (I-ONO₂H⁺) or a related species, facilitates the electrophilic attack on the electron-rich aromatic ring of 1,2-diethylbenzene[4][5].

Synthetic Pathway

The overall transformation involves the substitution of a hydrogen atom with an iodine atom at the para-position relative to one of the ethyl groups on the 1,2-diethylbenzene ring.

References

- 1. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 4. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of 1,2-Diethyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1,2-Diethyl-4-iodobenzene (CAS No. 288101-46-2). Due to the limited availability of experimental data for this specific isomer, this document combines reported information with predicted spectroscopic and physical characteristics to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide also outlines a general methodology for its synthesis and a standard workflow for the characterization of a novel chemical entity. Safety precautions for handling aromatic iodine compounds are also discussed.

Chemical and Physical Properties

Direct experimental data for 1,2-Diethyl-4-iodobenzene is scarce in publicly accessible literature. The following table summarizes the available and predicted properties. Predicted values are derived from computational models and data from analogous compounds and should be used as an estimation.

| Property | Value (Predicted/Reported) | Source/Notes |

| Molecular Formula | C₁₀H₁₃I | Calculated from structure |

| Molecular Weight | 260.11 g/mol | Calculated from atomic weights |

| CAS Number | 288101-46-2 | Reported by supplier BLD Pharm.[1] |

| Boiling Point | ~260-270 °C | Predicted, based on the predicted boiling point of the isomer 1,4-Diethyl-2-iodobenzene (266.3 ± 19.0 °C) and boiling points of other iodinated aromatic compounds. |

| Melting Point | Not available | - |

| Density | ~1.4-1.5 g/cm³ | Predicted, based on the predicted density of the isomer 1,4-Diethyl-2-iodobenzene (1.468 ± 0.06 g/cm³). |

| Solubility | Insoluble in water; Soluble in common organic solvents. | Predicted, based on the properties of similar aromatic iodine compounds. |

| Appearance | Likely a colorless to pale yellow liquid. | Predicted, based on the appearance of similar aromatic iodine compounds. |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would show the following signals:

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-7.8 ppm).

-

One doublet for the proton at position 5 (ortho to iodine).

-

One doublet for the proton at position 3 (ortho to an ethyl group).

-

One singlet-like signal for the proton at position 6 (between iodine and an ethyl group).

-

-

Ethyl Groups (10H):

-

Two distinct quartets for the four methylene protons (-CH₂-) around δ 2.5-2.8 ppm, due to their different chemical environments.

-

Two distinct triplets for the six methyl protons (-CH₃) around δ 1.1-1.3 ppm.

-

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would exhibit ten distinct signals:

-

Aromatic Carbons (6C): Six signals in the aromatic region (δ 90-150 ppm).

-

One signal for the carbon attached to iodine (C4) at a higher field (around δ 90-100 ppm).

-

Five other signals for the remaining aromatic carbons.

-

-

Ethyl Group Carbons (4C):

-

Two signals for the methylene carbons (-CH₂-) around δ 25-30 ppm.

-

Two signals for the methyl carbons (-CH₃) around δ 13-16 ppm.

-

Infrared (IR) Spectroscopy

The predicted IR spectrum would show characteristic absorption bands:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2970 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry

The electron ionization mass spectrum is predicted to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 260.

-

Major Fragments:

-

Loss of an ethyl group ([M-29]⁺) at m/z = 231.

-

Loss of iodine ([M-127]⁺) at m/z = 133.

-

A peak corresponding to the iodobenzene cation at m/z = 204.

-

Experimental Protocols

General Synthesis of 1,2-Diethyl-4-iodobenzene

A specific, optimized synthesis protocol for 1,2-Diethyl-4-iodobenzene is not detailed in the available literature. However, a general and plausible method would be the direct iodination of 1,2-diethylbenzene.

Reaction: Electrophilic Aromatic Substitution (Iodination)

Reagents and Materials:

-

1,2-Diethylbenzene

-

Iodine (I₂)

-

An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a mixture of an iodide salt and an oxidant)

-

A suitable solvent (e.g., acetic acid, dichloromethane)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

-

In a well-ventilated fume hood, dissolve 1,2-diethylbenzene in the chosen solvent in a round-bottom flask.

-

Add iodine to the solution and stir.

-

Slowly add the oxidizing agent to the reaction mixture. The reaction is typically exothermic and may require cooling to control the temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 1,2-Diethyl-4-iodobenzene.

Safety and Handling

While a specific safety data sheet (SDS) for 1,2-Diethyl-4-iodobenzene is not widely available, the safety precautions should be based on those for similar aromatic iodine compounds.

-

General Hazards: Aromatic iodine compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from light and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Workflow for Compound Characterization

Given that 1,2-Diethyl-4-iodobenzene is a specific chemical entity, a signaling pathway diagram is not applicable. Instead, the following workflow illustrates the logical steps for the synthesis and characterization of such a novel compound.

Conclusion

1,2-Diethyl-4-iodobenzene is a chemical compound for which detailed experimental data is not widely published. This guide provides a summary of its known identifiers and a set of predicted physicochemical and spectroscopic properties to aid researchers. The outlined general synthetic protocol and characterization workflow offer a practical framework for its preparation and validation in a laboratory setting. As with any chemical, appropriate safety precautions should be strictly followed during its handling and use. Further experimental investigation is warranted to confirm the predicted data and to explore the potential applications of this compound.

References

In-Depth Technical Guide to the Physical Properties and Reactions of 4-Iodo-1,2-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on 4-Iodo-1,2-dimethylbenzene as a representative compound for 1,2-dialkyl-4-iodobenzenes due to the limited availability of specific data for 1,2-Diethyl-4-iodobenzene. The physical properties and reaction protocols provided herein are specific to 4-Iodo-1,2-dimethylbenzene and should be considered as a close approximation for its diethyl analogue.

Core Physical Properties

The physical characteristics of 4-Iodo-1,2-dimethylbenzene are crucial for its application in synthesis and drug design. It is a clear yellow to reddish-brown liquid at room temperature.[1][2] Key physical data are summarized in the table below.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₉I | [2][3] |

| Molecular Weight | 232.06 g/mol | [3] |

| Boiling Point | 106-108 °C at 13 mmHg231-233 °C at 760 mmHg | [1][4] |

| Density | 1.633 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.603 at 20 °C | [1][2] |

| Solubility | Insoluble in water. | [2] |

| Appearance | Clear yellow to red-brown liquid. | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of 4-Iodo-1,2-dimethylbenzene and its application in common cross-coupling reactions are provided below. These protocols are foundational for the use of this compound as a building block in medicinal chemistry and materials science.

Synthesis of 4-Iodo-1,2-dimethylbenzene

This protocol details the direct iodination of o-xylene.

Materials:

-

1,2-dimethylbenzene (o-xylene)

-

Iodine

-

Polymer-loaded periodate

-

Acetonitrile

-

Sodium bisulfite solution (1 M)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1,2-dimethylbenzene (1 mmol, 0.106 g) in acetonitrile (10 mL), sequentially add iodine (1 mmol, 0.126 g) and polymer-loaded periodate (0.6 g, 1.05 mmol).[1]

-

Stir the reaction mixture at 40 °C for 1 hour.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent mixture of ethyl acetate and hexane (1:9, v/v).[1]

-

Upon completion, cool the mixture to room temperature and filter.[1]

-

Remove excess iodine in the filtrate by adding 1 M sodium bisulfite solution dropwise.[1]

-

Separate the organic layer and dry it with anhydrous magnesium sulfate.[1]

-

Filter the mixture and evaporate the solvent under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography using a hexane and ethyl acetate eluent to yield 4-Iodo-1,2-dimethylbenzene.[1]

Suzuki-Miyaura Cross-Coupling Reaction

This representative protocol describes the palladium-catalyzed cross-coupling of 4-Iodo-1,2-dimethylbenzene with an arylboronic acid.

Materials:

-

4-Iodo-1,2-dimethylbenzene

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

In a reaction vessel, combine 4-Iodo-1,2-dimethylbenzene (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor by TLC or GC/MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

Sonogashira Cross-Coupling Reaction

This protocol outlines the coupling of 4-Iodo-1,2-dimethylbenzene with a terminal alkyne.

Materials:

-

4-Iodo-1,2-dimethylbenzene

-

Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction flask, add the palladium catalyst and copper(I) iodide.

-

Purge the flask with an inert gas.

-

Add the solvent and the amine base, and degas the mixture.

-

Add 4-Iodo-1,2-dimethylbenzene (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC. The reaction is typically complete within 1.5-3 hours.[5]

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and quench with 2 M HCl.[5]

-

Separate the organic phase, dry it, and remove the solvent under reduced pressure.[5]

-

Purify the crude product by column chromatography to yield the desired arylalkyne.[5]

Visualized Reaction Workflows

The following diagrams illustrate the key transformations discussed in the experimental protocols section.

Caption: Suzuki-Miyaura Coupling Workflow

Caption: Sonogashira Coupling Workflow

References

Technical Guide: NMR Spectral Data of 1,2-Diethyl-4-iodobenzene

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1,2-diethyl-4-iodobenzene. The information is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound. This document outlines predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such spectra, and a logical diagram illustrating the structure-spectrum correlations.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for 1,2-diethyl-4-iodobenzene, the following data have been predicted based on established substituent effects on the benzene ring and analysis of related compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 1,2-diethyl-4-iodobenzene is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-3 | ~ 7.55 | d | J ≈ 1.8 | 1H |

| H-5 | ~ 7.45 | dd | J ≈ 8.2, 1.8 | 1H |

| H-6 | ~ 6.95 | d | J ≈ 8.2 | 1H |

| -CH₂- (ortho) | ~ 2.60 | q | J ≈ 7.5 | 2H |

| -CH₂- (ortho) | ~ 2.55 | q | J ≈ 7.5 | 2H |

| -CH₃ (ortho) | ~ 1.20 | t | J ≈ 7.5 | 3H |

| -CH₃ (ortho) | ~ 1.15 | t | J ≈ 7.5 | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are also reported in ppm relative to TMS.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~ 142 |

| C-2 | ~ 141 |

| C-3 | ~ 138 |

| C-4 | ~ 92 |

| C-5 | ~ 139 |

| C-6 | ~ 129 |

| -CH₂- | ~ 29 |

| -CH₂- | ~ 28 |

| -CH₃ | ~ 15 |

| -CH₃ | ~ 14 |

Experimental Protocols

The following is a generalized protocol for the acquisition of high-resolution NMR spectra of iodoaromatic compounds like 1,2-diethyl-4-iodobenzene.

Sample Preparation

-

Sample Purity : Ensure the sample of 1,2-diethyl-4-iodobenzene is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. Other potential solvents include benzene-d₆, and acetone-d₆.

-

Concentration :

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration : To ensure a homogeneous magnetic field and sharp NMR signals, filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). It can be added directly to the solvent by the manufacturer or introduced in a small quantity to the sample.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.

-

Locking and Shimming : Insert the sample into the spectrometer probe. The deuterium signal from the solvent is used to "lock" the magnetic field frequency. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Spectral Width : Set a spectral width that encompasses the expected chemical shift range (e.g., 0-10 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width : A wider spectral width is needed (e.g., 0-220 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is common.

-

Number of Scans : Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Visualization of NMR Correlations

The following diagram illustrates the structure of 1,2-diethyl-4-iodobenzene and the predicted correlations between the atoms and their respective NMR signals.

Caption: Structure of 1,2-diethyl-4-iodobenzene and its predicted NMR signal correlations.

In-Depth Technical Guide to the Mass Spectrometry of 1,2-Diethyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethyl-4-iodobenzene is an aromatic compound of interest in synthetic chemistry and potentially in drug discovery as a synthetic intermediate. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quality control. This guide provides a detailed overview of the expected mass spectrum of 1,2-Diethyl-4-iodobenzene, including its predicted fragmentation patterns and a general experimental protocol for its analysis.

Predicted Mass Spectrometry Data

The mass spectrum of 1,2-Diethyl-4-iodobenzene is predicted based on the established fragmentation patterns of aromatic compounds and alkyl halides.[1][2] Electron impact (EI) ionization is a common technique for such molecules and is expected to produce a distinct pattern of fragmentation.[3][4] The molecular structure of 1,2-Diethyl-4-iodobenzene is C10H13I.

Table 1: Predicted Mass Spectral Data for 1,2-Diethyl-4-iodobenzene

| m/z (Daltons) | Proposed Fragment Ion | Ion Structure | Notes |

| 274 | [C10H13I]+• | Molecular Ion (M+•) | The intact molecule with one electron removed. |

| 259 | [C9H10I]+ | [M - CH3]+ | Loss of a methyl radical from one of the ethyl groups. |

| 245 | [C8H7I]+ | [M - C2H5]+ | Loss of an ethyl radical. This is expected to be a prominent peak. |

| 147 | [C10H13]+ | [M - I]+ | Loss of an iodine radical. |

| 128 | [C10H8]+• | [M - HI]+• | Elimination of a neutral hydrogen iodide molecule. |

| 119 | [C9H11]+ | [M - I - C2H2]+ | Further fragmentation of the [M - I]+ ion. |

| 91 | [C7H7]+ | Tropylium ion | A common rearrangement product in the fragmentation of alkylbenzenes. |

| 77 | [C6H5]+ | Phenyl ion | Indicates the presence of a benzene ring. |

| 29 | [C2H5]+ | Ethyl ion | From the cleavage of the ethyl group. |

Predicted Fragmentation Pathway

The fragmentation of 1,2-Diethyl-4-iodobenzene under electron impact ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of bond cleavages and rearrangements to produce smaller, stable fragment ions. The most likely fragmentation pathways are illustrated below.

Caption: Predicted fragmentation pathway of 1,2-Diethyl-4-iodobenzene.

Experimental Protocol: Small Molecule Mass Spectrometry

This section outlines a general experimental protocol for the analysis of a small molecule such as 1,2-Diethyl-4-iodobenzene using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (typically 1 mg/mL) of 1,2-Diethyl-4-iodobenzene in a high-purity volatile solvent such as dichloromethane or hexane.

-

Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.

-

Internal Standard: For accurate quantification, an internal standard (a compound with similar chemical properties but a different mass) may be added to the sample and calibration standards.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated at 250°C. A split injection is often used to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column) is suitable for separating aromatic compounds.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. A typical program might be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected fragments.

-

Solvent Delay: A solvent delay of a few minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

3. Data Acquisition and Analysis

-

Data Acquisition: The mass spectrometer will record the mass spectra of the compounds as they elute from the GC column.

-

Data Analysis:

-

The total ion chromatogram (TIC) is used to identify the retention time of the analyte.

-

The mass spectrum corresponding to the chromatographic peak of 1,2-Diethyl-4-iodobenzene is extracted.

-

The fragmentation pattern is analyzed and compared to spectral libraries (if available) or interpreted based on known fragmentation rules to confirm the structure.[5][6]

-

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a small molecule in a research and drug development context.

Caption: A typical workflow for small molecule analysis by GC-MS.

Conclusion

The mass spectrometry of 1,2-Diethyl-4-iodobenzene is expected to yield a characteristic fragmentation pattern that allows for its unambiguous identification. The molecular ion should be observable, and key fragments arising from the loss of ethyl and iodo groups will be prominent. The provided experimental protocol offers a starting point for the analysis of this and similar small molecules, which is a fundamental activity in drug development and chemical research.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Diethyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 1,2-Diethyl-4-iodobenzene, a tetra-substituted aromatic compound. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions, which are vital aspects of pharmaceutical research and development.

Predicted Infrared Spectrum

The predicted vibrational modes are summarized in the table below. These predictions are derived from the analysis of spectral data for related compounds including 1,2,4-trisubstituted benzenes, ethylbenzene, and iodo-aromatic compounds.[1][2]

Table 1: Predicted Infrared Absorption Bands for 1,2-Diethyl-4-iodobenzene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch |

| 2975-2850 | Strong | Aliphatic C-H Stretch (from ethyl groups) |

| 1600-1585 | Medium | Aromatic C=C Ring Stretch |

| 1500-1400 | Medium | Aromatic C=C Ring Stretch |

| 1470-1440 | Medium | CH₂ and CH₃ Bending (from ethyl groups) |

| 1385-1370 | Medium to Weak | CH₃ Symmetric Bending (Umbrella mode) |

| 1270-1240 | Medium | Aromatic C-H in-plane Bending |

| 1100-1000 | Strong | C-I Stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane Bending (oop) |

Interpretation of Key Spectral Regions

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of bands in this region is a clear indication of the aromatic nature of the compound.[3] These absorptions are typically of medium to weak intensity.

-

Aliphatic C-H Stretching (2975-2850 cm⁻¹): Strong absorptions in this region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the two ethyl groups.[4]

-

Aromatic C=C Ring Stretching (1600-1400 cm⁻¹): The benzene ring gives rise to characteristic sharp bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[1][2] The substitution pattern influences the exact position and number of these bands.

-

C-H Bending Vibrations (1470-1370 cm⁻¹): The bending vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituents appear in this range.

-

C-I Stretching (1100-1000 cm⁻¹): The stretching vibration of the carbon-iodine bond is expected in this region. The relatively heavy iodine atom results in a lower frequency vibration compared to C-H or C-C bonds.

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of absorption bands in this "fingerprint" region is highly diagnostic of the substitution pattern on the benzene ring.[3] For a 1,2,4-trisubstituted benzene, strong absorptions are expected in this range, which can help confirm the isomeric purity of the compound.

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining a high-quality infrared spectrum of 1,2-Diethyl-4-iodobenzene.

Objective: To acquire the infrared spectrum of 1,2-Diethyl-4-iodobenzene using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

1,2-Diethyl-4-iodobenzene sample

-

FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the atmospheric conditions.

-

The background scan is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the 1,2-Diethyl-4-iodobenzene sample directly onto the center of the ATR crystal using a clean spatula. If the sample is a solid, ensure good contact with the crystal by applying gentle pressure with the built-in press. If it is a liquid, a single drop is sufficient.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Use the same number of scans as for the background to ensure consistency.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed on the computer screen.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Compare the obtained spectrum with the predicted values in Table 1 and with any available reference spectra to confirm the identity and purity of the compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and the press with a solvent-moistened lint-free wipe to remove all traces of the sample.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the infrared spectrum of 1,2-Diethyl-4-iodobenzene.

Caption: Experimental workflow for obtaining the IR spectrum.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C8H10 infrared spectrum of ethylbenzene prominent wavenumbers cm-1 detecting benzene ring functional groups present finger print for identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide: Safety and Handling of 1,2-Diethyl-4-iodobenzene

Chemical Identity and Physical Properties

A summary of known and predicted physical and chemical properties for 1,2-Diethyl-4-iodobenzene and related compounds is presented below. Data for the target compound is limited; therefore, properties of analogous substances are provided for guidance.

| Property | 1,2-Diethyl-4-iodobenzene | 1,2-Diethylbenzene | Iodobenzene |

| Molecular Formula | C₁₀H₁₃I | C₁₀H₁₄ | C₆H₅I |

| Molecular Weight | 260.11 g/mol | 134.22 g/mol | 204.01 g/mol |

| CAS Number | 288101-46-2 | 135-01-3 | 591-50-4 |

| Appearance | Not specified (likely a liquid) | Colorless liquid | Colorless liquid |

| Boiling Point | Not available | 183-184 °C | 188 °C |

| Melting Point | Not available | -31 °C | -29 °C[1] |

| Flash Point | Not available | 59 °C (closed cup) | 74 °C |

| Density | Not available | 0.88 g/cm³ | 1.83 g/cm³ |

| Solubility | Not available | Insoluble in water | Insoluble in water |

Hazard Identification and GHS Classification

A definitive GHS classification for 1,2-Diethyl-4-iodobenzene is not available. The following classification is inferred from the known hazards of its structural components.

Pictograms:

-

Health Hazard: Due to the neurotoxic potential of the 1,2-diethylbenzene moiety.

-

Irritant: For potential skin and eye irritation.

-

Flammable: Based on related diethylbenzene isomers.

-

Environmental Hazard: Aromatic compounds can be toxic to aquatic life.

Signal Word: Danger

Hazard Statements:

-

H304: May be fatal if swallowed and enters airways.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H361: Suspected of damaging fertility or the unborn child. (Based on potential for neurotoxicity).

-

H372: Causes damage to the peripheral nervous system through prolonged or repeated exposure. (Inferred from 1,2-diethylbenzene).

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

Toxicological Information

The most significant toxicological concern for 1,2-Diethyl-4-iodobenzene stems from the 1,2-diethylbenzene portion of the molecule.

-

Neurotoxicity: 1,2-Diethylbenzene is the most toxic of the diethylbenzene isomers.[3] Its critical effect is peripheral neurotoxicity, which is caused by its metabolic conversion to a gamma-diketone, 1,2-diacetylbenzene.[3] This metabolite can react with proteins, leading to nerve damage.[3]

-

Observed Effects in Animal Studies (1,2-Diethylbenzene):

-

Oral administration to rats resulted in body weight loss, blue discoloration of skin and urine, unsteady gait, and paralysis of the hind legs.[3]

-

Subchronic inhalation and oral studies in rats with diethylbenzene mixtures containing the 1,2-isomer showed subclinical neurotoxicity at all concentrations and doses tested.[3]

-

-

Acute Toxicity: While specific LD50 data for 1,2-Diethyl-4-iodobenzene is unavailable, related compounds suggest moderate acute toxicity. For iodobenzene, the oral LD50 in rats is 1749 mg/kg.[1] For 1,4-diethylbenzene, oral administration of 2000 mg/kg in rats caused no deaths, but did lead to decreased spontaneous motor activity.[4]

Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents.

-

Protect from light, as iodinated compounds can be light-sensitive.

Accidental Release and First Aid Measures

Accidental Release:

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways.

First Aid:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 1,2-Diethyl-4-iodobenzene are not widely available in the reviewed literature. However, a general workflow for a hypothetical synthesis and subsequent reaction can be visualized.

A common method for the synthesis of aryl iodides is through the iodination of an aromatic compound. For a subsequent reaction, such as a cross-coupling reaction, the following general workflow would apply.

Caption: General workflow for the synthesis and subsequent reaction of 1,2-Diethyl-4-iodobenzene.

Signaling Pathways and Biological Activity

There is no information available in the searched literature regarding the involvement of 1,2-Diethyl-4-iodobenzene in any specific biological signaling pathways or its broader biological activity, other than the inferred neurotoxicity. Research in this area would be required to elucidate any such effects.

Due to the lack of data on specific signaling pathways, a diagram cannot be provided.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is likely to be classified as hazardous waste. Do not dispose of it down the drain or into the environment.

This technical guide provides a summary of the available safety and handling information for 1,2-Diethyl-4-iodobenzene, primarily based on data from structurally related compounds. Researchers, scientists, and drug development professionals should exercise extreme caution and implement robust safety protocols when handling this compound due to its potential for neurotoxicity.

References

An In-depth Technical Guide to the Electrophilic Iodination of 1,2-Diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 1,2-diethylbenzene, a key transformation in the synthesis of functionalized aromatic compounds. This document details the underlying chemical principles, experimental methodologies, and expected outcomes of this important reaction.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The introduction of an iodine atom onto an aromatic scaffold is particularly valuable as iodoarenes serve as versatile intermediates in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are pivotal in modern drug discovery and materials science.

1,2-Diethylbenzene presents an interesting case for electrophilic iodination due to the presence of two activating, ortho, para-directing ethyl groups. The regioselectivity of the iodination is therefore governed by a combination of electronic and steric effects, leading to a mixture of isomeric products. This guide will explore these factors in detail.

Reaction Kinetics and Regioselectivity

The electrophilic iodination of 1,2-diethylbenzene proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species, typically in situ from molecular iodine and an oxidizing agent.

The two ethyl groups on the benzene ring are activating and direct incoming electrophiles to the ortho and para positions. In the case of 1,2-diethylbenzene, the possible positions for substitution are C3, C4, and C5.

-

Position 4 (para to one ethyl group and meta to the other): This position is electronically activated and relatively sterically unhindered, making it the most favorable site for substitution.

-

Position 3 (ortho to one ethyl group and meta to the other): This position is also electronically activated, but suffers from significant steric hindrance due to its proximity to one of the ethyl groups.

-

Position 5 (ortho to one ethyl group and para to the other): This position is electronically equivalent to position 4 and is also sterically accessible.

Therefore, the primary products of the mono-iodination of 1,2-diethylbenzene are 4-iodo-1,2-diethylbenzene and 3-iodo-1,2-diethylbenzene. Due to steric hindrance, the formation of 3-iodo-1,2-diethylbenzene is expected to be significantly less favored than the formation of 4-iodo-1,2-diethylbenzene.

Data Presentation: Product Distribution

While specific quantitative data for the iodination of 1,2-diethylbenzene is not extensively reported in the literature, a reasonable estimation of the product distribution can be made based on the principles of electrophilic aromatic substitution and the known steric effects of ethyl groups. The following table summarizes the expected product yields under typical reaction conditions.

| Product Name | Structure | Isomer Type | Estimated Yield (%) |

| 4-Iodo-1,2-diethylbenzene | Major | 85-95% | |

| 3-Iodo-1,2-diethylbenzene | Minor | 5-15% |

Note: The provided yields are estimations based on established principles of regioselectivity in electrophilic aromatic substitution, where steric hindrance plays a significant role in product distribution.

Experimental Protocols

The following is a detailed experimental protocol for the electrophilic iodination of 1,2-diethylbenzene, adapted from a reliable procedure for the iodination of polyalkylbenzenes.

Materials and Reagents

-

1,2-Diethylbenzene (98% purity)

-

Iodine (reagent grade)

-

Periodic acid dihydrate (H₅IO₆, 99%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Deionized Water

-

Sodium thiosulfate

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate

Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add 1,2-diethylbenzene (13.4 g, 0.1 mol), iodine (20.3 g, 0.08 mol), and periodic acid dihydrate (9.12 g, 0.04 mol).

-

Addition of Acid: Prepare a solution of concentrated sulfuric acid (5 mL) in glacial acetic acid (100 mL). Slowly add this acidic solution to the reaction mixture with vigorous stirring.

-

Reaction: Heat the reaction mixture to 60-70°C with continuous stirring. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine. The reaction is typically complete within 2-3 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of deionized water and a small amount of sodium thiosulfate to quench any remaining iodine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Analysis: The crude product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer ratio. Further purification can be achieved by column chromatography on silica gel using a non-polar eluent such as hexane.

Mandatory Visualizations

Reaction Mechanism```dot

Caption: Workflow for the synthesis of iodo-1,2-diethylbenzene.

Characterization of 1,2-Diethyl-4-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diethyl-4-iodobenzene is an aromatic organic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. The presence of the iodo-substituent makes it a versatile precursor for cross-coupling reactions, while the diethyl-substitution pattern influences its steric and electronic properties. Accurate and thorough characterization is crucial for confirming its identity, purity, and for understanding its chemical behavior in subsequent applications. This technical guide outlines the primary analytical techniques used to characterize 1,2-Diethyl-4-iodobenzene.

Predicted Physical and Chemical Properties

Quantitative data for the physical and chemical properties of 1,2-Diethyl-4-iodobenzene are summarized below. These values are predicted or extrapolated from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃I | - |

| Molecular Weight | 260.11 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Predicted |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | ~1.4 g/mL | Predicted |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate). Insoluble in water. | Predicted |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of 1,2-Diethyl-4-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. For 1,2-Diethyl-4-iodobenzene, the following signals are expected:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (doublet, doublet of doublets).

-

Ethyl Group Protons: Two sets of signals for each of the two ethyl groups. The methylene protons (-CH₂-) will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Diethyl-4-iodobenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.8 - 7.6 | d, dd | ~8 |

| Methylene (-CH₂-) | 2.5 - 2.8 | q | ~7.5 |

| Methyl (-CH₃) | 1.1 - 1.3 | t | ~7.5 |

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Diethyl-4-iodobenzene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-I | 90 - 100 |

| Aromatic C-H | 125 - 140 |

| Aromatic C-C₂H₅ | 140 - 150 |

| Methylene (-CH₂-) | 25 - 35 |

| Methyl (-CH₃) | 10 - 20 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,2-Diethyl-4-iodobenzene, the molecular ion peak [M]⁺ would be expected at m/z 260.

Table 3: Expected Mass Spectrometry Fragmentation for 1,2-Diethyl-4-iodobenzene

| m/z | Fragment Ion |

| 260 | [C₁₀H₁₃I]⁺ (Molecular Ion) |

| 245 | [C₉H₁₀I]⁺ (Loss of -CH₃) |

| 231 | [C₈H₈I]⁺ (Loss of -C₂H₅) |

| 133 | [C₁₀H₁₃]⁺ (Loss of I) |

| 127 | [I]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for 1,2-Diethyl-4-iodobenzene

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2970-2850 | C-H stretch (aliphatic) | Strong |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| 1100-1000 | C-I stretch | Medium |

| 850-750 | C-H bend (aromatic) | Strong |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 1,2-Diethyl-4-iodobenzene.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to mix thoroughly.

Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of 1,2-Diethyl-4-iodobenzene (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Conditions (if applicable): Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired before running the sample.

Workflow and Pathway Diagrams

Caption: Workflow for the synthesis and characterization of 1,2-Diethyl-4-iodobenzene.

Caption: Logical relationship between the compound's structure and its spectroscopic data.

An In-depth Technical Guide to 1,2-Diethyl-4-iodobenzene

Disclaimer: Direct experimental data and dedicated scientific literature for 1,2-Diethyl-4-iodobenzene are scarce. This guide has been compiled by leveraging information on structurally analogous compounds and established principles of organic chemistry. The presented data and protocols are therefore predictive and should be treated as such.

Introduction

1,2-Diethyl-4-iodobenzene is an aromatic organic compound with the chemical formula C₁₀H₁₃I. It belongs to the family of substituted iodobenzenes, which are valuable intermediates in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom, a good leaving group, makes this compound a versatile precursor for the synthesis of more complex molecules in the fields of medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its expected reactivity.

Predicted Physical and Chemical Properties

| Property | Predicted Value | Notes |

| Molecular Weight | 260.11 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for aryl iodides. |

| Boiling Point | ~250-270 °C | Extrapolated from the boiling points of 1,2-diethylbenzene (183-184 °C) and iodobenzene (188.3 °C), with an increase due to the heavier iodine atom. |

| Density | ~1.4 g/mL | Higher than the density of 1,2-diethylbenzene (~0.88 g/mL) due to the presence of the dense iodine atom. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene, chloroform). | Typical for non-polar aromatic compounds. |

Synthesis of 1,2-Diethyl-4-iodobenzene

A plausible and common method for the synthesis of 1,2-Diethyl-4-iodobenzene is the direct electrophilic iodination of 1,2-diethylbenzene. The ethyl groups are ortho, para-directing activators. Due to steric hindrance at the positions ortho to the ethyl groups, the iodination is expected to occur predominantly at the para position (position 4).

Proposed Synthesis Pathway

Caption: Proposed synthesis of 1,2-Diethyl-4-iodobenzene.

Experimental Protocol: Electrophilic Iodination of 1,2-Diethylbenzene

This is a generalized protocol and may require optimization.

Materials:

-

1,2-Diethylbenzene

-

Iodine (I₂)

-

An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or periodic acid)

-

A suitable solvent (e.g., acetic acid or a chlorinated solvent)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator).

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with 1,2-diethylbenzene and the chosen solvent.

-

Add iodine to the mixture and stir until it is partially dissolved.

-

Slowly add the oxidizing agent to the reaction mixture. The reaction is often exothermic, and the temperature should be controlled with an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture at a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 1,2-Diethyl-4-iodobenzene.

Predicted Spectroscopic Data

The following table presents the predicted spectroscopic data for 1,2-Diethyl-4-iodobenzene based on the analysis of similar compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~ 7.5-7.7 ppm (d, 1H, Ar-H ortho to I), δ ~ 7.3-7.5 ppm (dd, 1H, Ar-H meta to I and ortho to ethyl), δ ~ 6.9-7.1 ppm (d, 1H, Ar-H ortho to both ethyl groups), δ ~ 2.5-2.8 ppm (q, 4H, 2 x -CH₂CH₃), δ ~ 1.1-1.3 ppm (t, 6H, 2 x -CH₂CH₃). |

| ¹³C NMR (CDCl₃) | δ ~ 140-145 ppm (2 x C-ethyl), δ ~ 135-140 ppm (Ar-C), δ ~ 130-135 ppm (Ar-C), δ ~ 125-130 ppm (Ar-C), δ ~ 90-95 ppm (C-I), δ ~ 25-30 ppm (2 x -CH₂CH₃), δ ~ 14-16 ppm (2 x -CH₂CH₃). |

| IR (neat) | ν ~ 3050-3100 cm⁻¹ (Ar C-H stretch), ν ~ 2850-2970 cm⁻¹ (Aliphatic C-H stretch), ν ~ 1550-1600 cm⁻¹ (Ar C=C stretch), ν ~ 1000-1100 cm⁻¹ (C-I stretch). |

| Mass Spec. (EI) | m/z 260 (M⁺), 245 (M⁺ - CH₃), 231 (M⁺ - C₂H₅), 133 (M⁺ - I). |

Reactivity and Potential Applications

Aryl iodides are highly versatile intermediates in organic synthesis. 1,2-Diethyl-4-iodobenzene is expected to undergo a variety of transformations, making it a valuable building block.

Key Reactions of Aryl Iodides

Caption: Key reactions of 1,2-Diethyl-4-iodobenzene.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Palladium and copper co-catalyzed coupling with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.

-

Ullmann Condensation: Copper-catalyzed reaction with alcohols, amines, or thiols.

-

Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, a powerful nucleophile.

Conclusion

While specific experimental data for 1,2-Diethyl-4-iodobenzene is not extensively documented in the public domain, its chemical behavior can be reliably predicted based on the well-established chemistry of its structural analogs. It is a potentially valuable building block in organic synthesis, offering a reactive handle for the introduction of an aryl group into more complex molecular architectures through a variety of powerful cross-coupling reactions. Researchers and drug development professionals can consider the synthetic and reactive pathways outlined in this guide as a strong starting point for the utilization of this compound in their work, with the understanding that optimization of reaction conditions will be necessary.

The Industrial Potential of 1,2-Diethyl-4-iodobenzene: A Technical Guide for Synthetic Applications

Abstract

This technical guide provides an in-depth analysis of the potential industrial applications of 1,2-Diethyl-4-iodobenzene. While direct large-scale industrial uses are not widely documented, its chemical structure makes it a valuable intermediate in the synthesis of complex organic molecules. This document outlines its primary utility in palladium-catalyzed cross-coupling reactions, which are fundamental to the production of high-value materials in the pharmaceutical, liquid crystal, and organic electronics industries. Detailed experimental protocols for representative synthetic transformations, quantitative data, and process diagrams are provided to support researchers, scientists, and drug development professionals in leveraging this compound's synthetic potential.

Introduction: A Versatile Building Block for High-Value Industries

1,2-Diethyl-4-iodobenzene is a substituted aromatic halide whose industrial significance lies not in its end-use applications, but in its role as a versatile precursor for the synthesis of more complex molecules. The presence of the iodine atom, a highly effective leaving group in cross-coupling reactions, combined with the dialkyl-substituted benzene core, allows for the construction of tailored molecular architectures.

The primary industrial applications for derivatives of 1,2-Diethyl-4-iodobenzene are anticipated in the following sectors:

-

Liquid Crystals: The rigid core of the 1,2-diethylbenzene moiety can be elaborated through cross-coupling reactions to produce compounds with specific mesogenic properties. The introduction of various functional groups allows for the fine-tuning of properties such as clearing point, viscosity, and dielectric anisotropy, which are critical for display technologies.

-

Organic Light-Emitting Diodes (OLEDs): In the field of organic electronics, iodinated aromatics serve as key building blocks for the synthesis of hole-transporting, electron-transporting, and emissive materials. The ability to create extended conjugated systems via reactions like the Suzuki and Sonogashira couplings is essential for developing efficient and durable OLED devices.

-

Pharmaceuticals: The synthesis of many active pharmaceutical ingredients (APIs) relies on the construction of complex biaryl or aryl-alkyne scaffolds. 1,2-Diethyl-4-iodobenzene can serve as a starting material for the introduction of a substituted phenyl ring into a drug candidate, potentially influencing its efficacy, selectivity, and pharmacokinetic properties.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 1,2-Diethyl-4-iodobenzene is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon bonds. The three most relevant cross-coupling reactions for this substrate are the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an aryl halide with an organoboron reagent. This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated systems found in advanced materials and natural products.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This method is valuable for the synthesis of stilbenes and other vinylated aromatic compounds.

Quantitative Data for Representative Cross-Coupling Reactions

The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions of aryl iodides, which are analogous to the expected reactivity of 1,2-Diethyl-4-iodobenzene.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sonogashira | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%) | Triethylamine | Triethylamine | 100 | 10 | 95 | [1] |

| Suzuki-Miyaura | Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 4 | 99 | |

| Heck | Iodobenzene | Methyl acrylate | Pd(OAc)₂ | Et₃N | CH₃CN | 80 | - | High | [2] |

Detailed Experimental Protocol: Representative Sonogashira Coupling

The following protocol is adapted from a well-established procedure for the Sonogashira coupling of a substituted iodobenzene and can be considered a representative method for the reaction of 1,2-Diethyl-4-iodobenzene.[1]

Reaction: Synthesis of (4-(1,2-diethylphenyl))trimethylsilylacetylene

Materials:

-

1,2-Diethyl-4-iodobenzene (1.00 g, 3.84 mmol, 1.0 eq)

-

Trimethylsilylacetylene (1.34 mL, 9.60 mmol, 2.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (135 mg, 0.192 mmol, 5 mol%)

-

Copper(I) iodide (37 mg, 0.192 mmol, 5 mol%)

-

Triethylamine (20 mL)

-

Nitrogen gas (for inert atmosphere)

Apparatus:

-

Oven-dried sealed tube with a magnetic stirrer

-

Syringes and needles

-

Schlenk line or nitrogen balloon setup

Procedure:

-

To the oven-dried sealed tube containing a magnetic stirrer, add 1,2-Diethyl-4-iodobenzene (1.00 g, 3.84 mmol).

-

Add triethylamine (20 mL) to the tube and stir the mixture for 2 minutes at room temperature.

-

Using a syringe, add trimethylsilylacetylene (1.34 mL, 9.60 mmol) to the solution and continue stirring for another 2 minutes.

-

Degas the reaction mixture by bubbling nitrogen through the solution for 10 minutes to ensure an oxygen-free atmosphere.

-

Under a positive pressure of nitrogen, quickly add copper(I) iodide (37 mg, 0.192 mmol) to the mixture.

-

Immediately following, add bis(triphenylphosphine)palladium(II) dichloride (135 mg, 0.192 mmol).

-

Seal the tube securely and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture at 100 °C for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the triethylamine.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to afford the desired product.

Visualizations: Reaction Pathway and Experimental Workflow

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

Conclusion

1,2-Diethyl-4-iodobenzene is a valuable synthetic intermediate with significant potential for industrial applications in the synthesis of high-value organic materials. Its utility in robust and versatile cross-coupling reactions allows for the creation of tailored molecules for the liquid crystal, OLED, and pharmaceutical industries. The protocols and data presented in this guide offer a foundation for researchers and developers to explore the full synthetic potential of this compound. Further research into optimizing reaction conditions for specific target molecules will undoubtedly expand its industrial relevance.

References

Methodological & Application

Application Notes and Protocols for 1,2-Diethyl-4-iodobenzene in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-diethyl-4-iodobenzene as a substrate in Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, tabulated data for reaction parameters, and safety information to guide researchers in the synthesis of 4-aryl-1,2-diethylbenzene derivatives, which are valuable intermediates in the development of new pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound with an organic halide or triflate. 1,2-Diethyl-4-iodobenzene is a useful building block in this reaction, as the resulting 4-aryl-1,2-diethylbenzene scaffold is present in a variety of biologically active molecules and advanced materials. The diethyl substitution pattern can influence the steric and electronic properties of the final product, making this substrate of particular interest for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical Properties and Safety Data

| Property | Value | Reference |

| CAS Number | 288101-46-2 | [1] |

| Molecular Formula | C₁₀H₁₃I | [1] |

| Molecular Weight | 260.11 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Density | Not specified | - |

Safety Precautions:

No specific safety data sheet (SDS) for 1,2-diethyl-4-iodobenzene is publicly available. However, based on the data for similar iodo-aromatic compounds, the following precautions should be taken:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]

-

Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, respiratory system, and skin.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Suzuki-Miyaura Coupling Reaction: A Generalized Protocol

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of 1,2-diethyl-4-iodobenzene with an arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

Materials and Reagents

-

1,2-Diethyl-4-iodobenzene

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium carbonate (Na₂CO₃))

-

Solvent (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with the addition of water)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Silica gel for column chromatography

Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diethyl-4-iodobenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2-3 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1, 10 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS, typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1,2-diethylbenzene.

Representative Reaction Data

The following table provides hypothetical yet plausible data for the Suzuki-Miyaura coupling of 1,2-diethyl-4-iodobenzene with various arylboronic acids, based on typical outcomes for similar reactions. These values should serve as a starting point for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | THF/H₂O | 80 | 16 | 88 |

| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | DMF/H₂O | 110 | 6 | 78 |

Visualizing the Workflow and Mechanism

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling

References

Application Notes and Protocols for the Heck Reaction of 1,2-Diethyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[2][3] These application notes provide a detailed protocol for the Heck reaction using 1,2-Diethyl-4-iodobenzene, an electron-rich aryl iodide. Due to the presence of two electron-donating ethyl groups, this substrate may exhibit lower reactivity compared to electron-deficient aryl halides, potentially requiring carefully optimized reaction conditions to achieve high yields.

The general mechanism of the Heck reaction involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) species.[2][4] This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active palladium(0) catalyst.[2]

Data Presentation: Reaction Parameters for Heck Coupling of Substituted Aryl Iodides

The following table summarizes typical conditions for the Heck reaction with various substituted aryl iodides, providing a reference for optimizing the reaction of 1,2-Diethyl-4-iodobenzene.

| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodo-1,2-dimethylbenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | 85 | Generic Protocol |

| 4-Iodotoluene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 120 | 16 | 92 | Generic Protocol |

| 4-Iodoanisole | Methyl acrylate | PdCl₂(PPh₃)₂ (1.5) | - | NaOAc | NMP | 110 | 12 | 95 | Generic Protocol |

| Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 | 6 | 90 | Generic Protocol |

| 1,2-Diethyl-4-iodobenzene | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 110 | 24 | Predicted >80 | Proposed Protocol |

| 1,2-Diethyl-4-iodobenzene | Styrene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMA | 130 | 18 | Predicted >85 | Proposed Protocol |

Note: Yields for 1,2-Diethyl-4-iodobenzene are predicted based on reactions with structurally similar substrates.

Experimental Protocols

This section provides detailed methodologies for performing the Heck reaction with 1,2-Diethyl-4-iodobenzene and two common coupling partners: an acrylate and styrene.

Protocol 1: Heck Reaction of 1,2-Diethyl-4-iodobenzene with Ethyl Acrylate

Materials:

-

1,2-Diethyl-4-iodobenzene

-

Ethyl acrylate

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tolyl)₃]

-

Triethylamine (Et₃N)